molecular formula C8H10BrN5O2S2 B7037291 5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide

5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B7037291
M. Wt: 352.2 g/mol
InChI Key: GLLRGYFDSOOQQN-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a bromine atom, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide typically involves multiple stepsThe tetrazole moiety can be introduced via cyclization reactions involving azide and nitrile precursors under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole moiety may enhance binding affinity and specificity to certain biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylthiophene: A simpler analog with similar reactivity but lacking the sulfonamide and tetrazole groups.

    N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide: Similar structure but without the bromine atom.

    5-bromo-N-ethyl-2-methoxybenzenesulfonamide: Contains a benzenesulfonamide moiety instead of a thiophene ring.

Uniqueness

5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, sulfonamide group, and tetrazole moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5O2S2/c1-13(5-7-10-12-14(2)11-7)18(15,16)8-4-3-6(9)17-8/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLRGYFDSOOQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CN(C)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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